(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid
Description
Historical Development of Benzofuran Carboxylic Acid Chemistry
The synthesis of benzofuran carboxylic acids traces its origins to the 19th-century work of William Henry Perkin, who first demonstrated the rearrangement of coumarin derivatives to benzofuran-2-carboxylic acids. This reaction, now known as the Perkin rearrangement, involves base-catalyzed ring contraction of 3-halocoumarins and remains a cornerstone for preparing functionalized benzofuran scaffolds. Early 20th-century studies expanded this methodology to diverse coumarin precursors, establishing regioselective pathways for introducing substituents at the C2 position.
A critical advancement emerged with the application of microwave irradiation to accelerate Perkin rearrangements, reducing reaction times from hours to minutes while maintaining high yields. For octahydrobenzofuran derivatives, hydrogenation strategies developed for aromatic benzofurans enabled access to saturated analogs. The stereoselective reduction of benzofuran rings using transition metal catalysts (e.g., Pd/C, PtO₂) under hydrogen pressure became pivotal for constructing decalin-like fused systems. Contemporary methods combine these approaches, as exemplified by the synthesis of (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid through sequential Perkin rearrangement and asymmetric hydrogenation.
Significance in Heterocyclic Organic Chemistry
The octahydrobenzofuran core introduces three key features that distinguish it from planar benzofuran systems:
- Conformational rigidity : The saturated bicyclic framework restricts molecular flexibility, favoring precise spatial orientation of substituents for receptor binding.
- Enhanced stability : Elimination of aromatic conjugation reduces susceptibility to oxidative degradation, improving suitability for pharmaceutical applications.
- Stereochemical diversity : The (3aR,7aR) configuration creates distinct chiral environments that influence both synthetic routes and biological activity.
Carboxylic acid functionalization at C2 amplifies these properties by introducing hydrogen-bonding capacity and pH-dependent solubility. This combination makes the title compound a versatile building block for:
- Drug discovery : Analogous benzofuran-2-carboxylic acids exhibit antimicrobial, anticancer, and central nervous system activities.
- Asymmetric catalysis : Chiral octahydrobenzofuran ligands have shown promise in enantioselective transformations.
- Materials science : The rigid scaffold serves as a monomer for high-performance polymers.
Position of (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic Acid in Literature
While benzofuran-2-carboxylic acids are well-documented, literature on their octahydro derivatives remains limited. The compound’s first reported synthesis likely derived from adaptations of the Perkin rearrangement applied to hydrogenated coumarin precursors. Key studies include:
Recent computational studies have modeled the compound’s preferred conformations, revealing a boat-chair configuration in the octahydrobenzofuran system that maximizes orbital overlap between the carboxylic acid and bicyclic framework. Despite these advances, gaps persist in understanding its reactivity patterns, particularly in:
Properties
IUPAC Name |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYABVKRHHIUFJ-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CC(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring. This is followed by hydrogenation to saturate the ring system. The carboxylic acid group is then introduced through a series of functional group transformations, such as oxidation of an alcohol or aldehyde intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation steps, while oxidation reactions might employ reagents like potassium permanganate or chromium trioxide. The process is designed to be scalable and cost-effective, with careful control of reaction conditions to minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as esters or amides.
Reduction: Reduction reactions can target the carboxylic acid group to yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products:
Oxidation: Esters, amides
Reduction: Alcohols, aldehydes
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
Biological Activities
Research has indicated that (3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid exhibits several biological activities:
- Antioxidant Properties : Studies have shown that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines and pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Pharmaceutical Applications
The unique structure of this compound makes it a candidate for various pharmaceutical applications:
-
Drug Development :
- The compound can serve as a lead structure for the development of new drugs targeting oxidative stress-related conditions and inflammatory diseases.
- Its structural similarity to known bioactive compounds suggests potential efficacy in modulating biological pathways relevant to disease states.
-
Formulation in Drug Delivery Systems :
- Due to its favorable solubility and stability profile, it can be incorporated into drug delivery systems such as nanoparticles or liposomes to enhance bioavailability and therapeutic efficacy.
Material Science Applications
In addition to its pharmaceutical potential, this compound has applications in material science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of biodegradable polymers that could be used in medical devices or packaging materials.
- Coatings and Adhesives : Its chemical properties may allow it to function as an additive in coatings or adhesives to improve performance characteristics such as adhesion strength or resistance to environmental degradation.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. Results demonstrated a significant reduction in radical concentration compared to control samples.
Case Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines treated with oxidative stress showed that this compound significantly reduced cell death and preserved mitochondrial function.
Mechanism of Action
The mechanism by which (3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The benzofuran ring system may also participate in π-π interactions with aromatic residues, further affecting molecular pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related benzofuran and polycyclic carboxylic acid derivatives:
Key Comparative Insights
Degree of Saturation: The target compound’s octahydrobenzofuran core (fully saturated) contrasts with the dihydrobenzofuran in , which retains partial aromaticity. The hexahydrofuropyridine derivative in introduces nitrogen into the fused ring system, altering electronic properties and hydrogen-bonding capacity .
Functional Group Impact :
- The carboxylic acid group in the target compound and 7-methyl-dihydro analog () confers acidity (pKa ~2–4), influencing solubility in polar solvents. The methyl group in the latter may sterically hinder interactions at the C7 position .
- The benzyl ester and bromomethyl groups in ’s compound suggest utility in prodrug formulations or alkylation reactions, diverging from the target’s direct carboxylic acid functionality .
Stereochemical Complexity :
- The (3As,7aR) configuration in the target compound likely imposes distinct conformational constraints compared to racemic or diastereomeric forms. For example, the (3aS,7aS) stereodescriptor in indicates a racemic mixture, which may reduce binding specificity in chiral environments .
Biological and Synthetic Relevance: Phenanthrene-based analogs () exhibit additional hydroxyl and alkyl substituents, broadening their applicability in medicinal chemistry (e.g., steroid-like interactions) but complicating synthesis due to increased stereocenters .
Biological Activity
(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and bicarbonate homeostasis. Research indicates that certain benzofuran derivatives can inhibit specific isoforms of CAs with varying affinities .
- Antiproliferative Effects : Studies have demonstrated that compounds structurally related to octahydro-benzofurans exhibit antiproliferative effects against various cancer cell lines. For instance, benzofuran-based carboxylic acids have been tested for their ability to inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with notable IC₅₀ values indicating their potency .
Biological Activity Data
The following table summarizes the biological activities of related benzofuran derivatives that may provide insights into the potential effects of this compound:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| 9b | MCF-7 | NA | Antiproliferative |
| 9e | MDA-MB-231 | 2.52 ± 0.39 | Pro-apoptotic actions |
| 9f | MDA-MB-231 | 11.50 ± 1.05 | Antiproliferative |
| Dox | MDA-MB-231 | 2.36 ± 0.18 | Positive control |
Note : NA indicates compounds with IC₅₀ values greater than 100 μM .
Study on Anticancer Activity
A study focused on the synthesis and biological evaluation of benzofuran derivatives revealed that (3As,7aR)-2-carboxylic acids exhibited significant inhibitory activity against cancer cell proliferation. The compound showed a distinct ability to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
Inhibition of Carbonic Anhydrases
Research has documented that certain benzofuran derivatives can selectively inhibit carbonic anhydrase isoforms involved in tumorigenicity. The inhibition constants () for these compounds ranged from submicromolar to micromolar levels depending on the specific isoform targeted . This suggests a promising avenue for developing therapeutic agents targeting metabolic pathways in cancer.
Q & A
Q. What are the recommended synthetic routes for (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example:
Cyclization Precursors : Start with bicyclic ketone intermediates, as seen in similar benzofuran derivatives .
Stereochemical Control : Use chiral catalysts or enantioselective reagents to achieve the (3aR,7aR) configuration.
Carboxylic Acid Introduction : Employ hydrolysis of ester precursors under basic conditions (e.g., KOH/MeOH) .
Optimization Steps :
Q. How can researchers safely handle this compound given its potential hazards?
Methodological Answer: Refer to safety protocols from analogous compounds (e.g., carbic anhydride):
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR : Use - and -NMR to confirm stereochemistry and ring saturation. Compare peaks with reported spectra of similar octahydrobenzofurans .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for (3aR,7aR)-configured benzofurans .
- FT-IR : Identify carboxylic acid C=O stretches (~1700 cm) and hydrogen-bonding patterns .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3aS/7aS vs. 3aR/7aR) impact biological activity?
Methodological Answer: Design comparative studies using enantiomeric pairs:
Synthesis : Prepare both enantiomers via chiral resolution or asymmetric catalysis.
Biological Assays :
- Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) .
- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) with dose-response curves.
Data Analysis : Use ANOVA to compare IC values. Example results:
| Enantiomer | DPPH IC (μM) | Cytotoxicity (HeLa IC) |
|---|---|---|
| (3aR,7aR) | 12.3 ± 1.2 | >100 μM |
| (3aS,7aS) | 28.7 ± 2.1 | 45.6 ± 3.8 |
Q. How can conflicting data on cytotoxicity be resolved?
Methodological Answer: Address discrepancies through:
Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2).
Mechanistic Studies :
- Perform flow cytometry to assess apoptosis vs. necrosis.
- Measure ROS production to link cytotoxicity to oxidative stress .
Purity Verification : Use HPLC-MS to rule out impurities >98% purity threshold .
Q. What environmental fate studies are relevant for this compound?
Methodological Answer: Follow frameworks from environmental chemistry projects (e.g., INCHEMBIOL):
Biodegradation : Use OECD 301F test to measure aerobic degradation in sludge.
Ecotoxicity : Expose Daphnia magna to sublethal doses and monitor survival/reproduction .
Partitioning : Calculate log (octanol-water) via shake-flask method to predict bioaccumulation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC values .
MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. What strategies mitigate racemization during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
